N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N3O2S/c21-20(22,23)15-1-3-16(4-2-15)25-19(28)18(27)24-13-14-5-9-26(10-6-14)17-7-11-29-12-8-17/h1-4,14,17H,5-13H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEAUJXGWAUXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Thiane-Piperidine Hybrid Formation
The 1-(thian-4-yl)piperidin-4-ylmethyl moiety is synthesized via nucleophilic substitution between a thian-4-yl halide and a piperidine derivative. In a representative procedure, thian-4-yl bromide reacts with piperidin-4-ylmethanol in the presence of a base such as sodium hydride or potassium carbonate, under inert conditions (nitrogen atmosphere) and in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction proceeds at 60–80°C for 12–24 hours, yielding the substituted piperidine-thiane hybrid with a reported purity of >95%.
Table 1: Reaction Conditions for Nucleophilic Substitution
Reductive Amination as an Alternative Route
An alternative approach employs reductive amination to construct the piperidine-thiane framework. Here, 4-piperidone hydrochloride undergoes Boc protection using di-tert-butyl dicarbonate in aqueous acetone, followed by amination with ammonia and sodium borohydride reduction to yield 4-aminopiperidine. Subsequent reaction with thian-4-yl aldehyde in the presence of a reducing agent like sodium cyanoborohydride affords the target fragment. This method achieves a molar yield of 82% after purification via crystallization.
Preparation of the 4-(Trifluoromethyl)phenyl Ethanamide Moiety
Grignard Reaction with Ketene for Trifluoromethyl Aryl Synthesis
The 4-(trifluoromethyl)phenyl group is synthesized via a Grignard reaction between a halo-benzotrifluoride isomer mixture (96% meta, 3% para, 1% ortho) and magnesium turnings in dry tetrahydrofuran (THF). The resulting Grignard reagent is reacted with ketene in toluene at −10°C in the presence of an iron acetylacetonate–acetic acid catalyst, yielding an isomeric mixture of trifluoromethyl acetophenone with 75–85% efficiency.
Table 2: Grignard-Ketene Reaction Parameters
| Component | Details | Source |
|---|---|---|
| Halo-Benzotrifluoride | 96% meta, 3% para, 1% ortho isomer mix | |
| Catalyst | Fe(AcAc)₃–acetic acid complex | |
| Solvent | Toluene or xylene | |
| Temperature | −10°C to 0°C | |
| Yield | 78–85% |
Oxime Formation and Purification
The trifluoromethyl acetophenone intermediate is converted to its oxime derivative using hydroxylamine hydrochloride in aliphatic alcohols (e.g., ethanol) under basic conditions (30% NaOH). The oxime is purified via crystallization in cyclopentane or cyclohexane, achieving >99% purity and 80–85% isolated yield.
Coupling Strategies for Final Diamide Assembly
Amide Bond Formation via Carbodiimide Coupling
The piperidine-thiane fragment (as an amine) and the trifluoromethyl aryl ethanoic acid derivative are coupled using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane. This method typically achieves 70–80% yield but requires rigorous purification to remove urea byproducts.
Phosphoester-Mediated Coupling
A more efficient approach involves nitrene diphenyl phosphoester and triethylamine in toluene under reflux conditions. This method facilitates direct amidation between the amine and acid chloride derivatives, yielding the target diamide with 78% molar efficiency and minimal byproducts.
Table 3: Comparative Analysis of Coupling Methods
| Method | Yield | Purity | Byproduct Management | Source |
|---|---|---|---|---|
| Carbodiimide (EDC/HOBt) | 70–80% | 90–95% | Moderate | |
| Phosphoester-Mediated | 78% | >99% | Minimal |
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the trifluoromethylphenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Common solvents include dichloromethane, ethanol, and water
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the
Biological Activity
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide, identified by its CAS number 2097867-87-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H30N2O2S, with a molecular weight of 326.5 g/mol. The structure features a piperidine ring substituted with a thian group and a trifluoromethyl phenyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H30N2O2S |
| Molecular Weight | 326.5 g/mol |
| CAS Number | 2097867-87-1 |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as receptors or enzymes implicated in various signaling pathways. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Anticancer Activity
Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with trifluoromethyl groups have been shown to inhibit cancer cell proliferation by inducing apoptosis through the modulation of specific signaling pathways.
Antimicrobial Activity
This compound may also possess antimicrobial properties. Research indicates that piperidine derivatives can exhibit activity against various bacterial strains, suggesting that modifications in the structure may enhance such effects.
Case Studies
- Antitumor Activity : A study evaluated the effects of similar piperidine-based compounds on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms linked to apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : In vitro tests demonstrated that compounds related to this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Core Modifications
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide
- Key Difference : Replaces thian-4-yl with a 2-(methylsulfanyl)benzyl group.
- This could affect binding kinetics and selectivity .
4-Anilidopiperidine Derivatives (e.g., W-18, W-15, Fentanyl)
- W-18 : Features a sulfonamide linker and nitro group, yielding high receptor affinity but severe side effects. The target compound’s ethanediamide linker may mitigate off-target toxicity .
- Fentanyl : Uses a phenethyl-piperidinyl core with a propionamide linker. The thian-4-yl group in the target compound likely reduces μ-opioid receptor selectivity compared to fentanyl’s phenethyl moiety .
Linker Group Variations
N-Phenyl-N-(piperidin-4-ylmethyl)propionamide Derivatives
- Example : Compounds from Neurosearch21 () utilize propionamide linkers.
- Comparison : The ethanediamide linker in the target compound introduces an additional carbonyl group, enabling stronger hydrogen bonding with residues like Asp147 in opioid receptors. This may enhance binding affinity but reduce metabolic flexibility .
Urea-Based Linkers (e.g., Compounds 8a–14d)
Aromatic Substituent Effects
4-(Trifluoromethyl)phenyl vs. Pyridyl Groups
- CYP51 Inhibitors (UDD) : Pyridyl substituents in UDD enhance interactions with heme iron in CYP51. The target compound’s trifluoromethylphenyl group lacks this interaction but offers superior metabolic stability .
Chlorophenyl and Thienyl Groups
Binding and Selectivity
- Opioid Receptors : The thian-4-yl group’s bulkiness may reduce δ- and κ-opioid receptor binding compared to smaller substituents like methylsulfanyl or phenethyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
